molecular formula C21H18BrN3O2S B2517879 (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683257-63-8

(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2517879
CAS No.: 683257-63-8
M. Wt: 456.36
InChI Key: ACPITZSASBZUAH-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole-based acrylonitrile derivative. Its structure features:

  • A 3,4-dimethoxyphenyl substituent on the 4-position of the thiazole ring.
  • A 4-bromo-2-methylphenyl group attached via an amino linkage to the acrylonitrile backbone. This combination of electron-donating (methoxy) and electron-withdrawing (bromo) substituents, along with steric bulk from the methyl group, makes it a candidate for diverse biological applications, including kinase inhibition or anti-inflammatory activity .

Properties

IUPAC Name

(E)-3-(4-bromo-2-methylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2S/c1-13-8-16(22)5-6-17(13)24-11-15(10-23)21-25-18(12-28-21)14-4-7-19(26-2)20(9-14)27-3/h4-9,11-12,24H,1-3H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPITZSASBZUAH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings .

Scientific Research Applications

(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound’s analogs differ primarily in substituents on the thiazole ring and the anilino group. These variations influence electronic properties, solubility, and biological interactions.

Table 1: Structural and Functional Comparison
Compound Name Thiazole Substituent Anilino Substituent Key Properties
(Target) (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 3,4-dimethoxyphenyl 4-bromo-2-methylphenyl Electron-donating methoxy groups enhance solubility; bromo and methyl groups add steric bulk .
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile (CAS 5622-96-8) 3,4-dimethoxyphenyl 4-nitrophenyl Nitro group increases electron-withdrawing effects, potentially enhancing reactivity but reducing stability .
(2E)-3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (5624-37-3) 4-methylphenyl 4-bromophenyl Methyl group reduces electron-donating capacity compared to methoxy; similar bromo substituent .
(2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile (338403-12-6) 4-chlorophenyl 2-chlorophenyl Chlorine’s electronegativity increases polarity; potential for stronger halogen bonding .
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (333414-97-4) 4-phenyl 2-fluoro-5-nitrophenyl Fluorine and nitro groups create strong electron-withdrawing effects; may improve target affinity but reduce metabolic stability .

Electronic and Steric Effects

  • 3,4-Dimethoxyphenyl (Target) : The methoxy groups donate electrons via resonance, stabilizing the thiazole ring and increasing hydrophilicity. This contrasts with 4-methylphenyl (5624-37-3), which lacks resonance effects and reduces solubility .
  • 4-Nitrophenyl (CAS 5622-96-8) : The nitro group withdraws electrons, making the compound more reactive in electrophilic environments but prone to degradation .
  • Halogenated Analogs: Bromine (target) and chlorine (338403-12-6) provide steric bulk and moderate electron withdrawal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.